molecular formula C24H30F2N6O2 B10937064 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No.: B10937064
M. Wt: 472.5 g/mol
InChI Key: LYTGAKWYKDUIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine core substituted with a difluoromethyl group, a dimethoxyphenyl group, and a piperazinyl-pyrazole moiety, making it a molecule of interest for its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, the introduction of the difluoromethyl group, and the attachment of the dimethoxyphenyl and piperazinyl-pyrazole moieties. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Difluoromethyl Group: This step may involve the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under basic conditions.

    Attachment of the Dimethoxyphenyl Group: This can be accomplished through electrophilic aromatic substitution reactions using dimethoxybenzene derivatives.

    Attachment of the Piperazinyl-Pyrazole Moiety: This step may involve nucleophilic substitution reactions using piperazine and pyrazole derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions at the methoxy groups or the pyrazole ring.

    Reduction: Reduction reactions may target the difluoromethyl group or the pyrimidine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy groups may yield corresponding aldehydes or carboxylic acids, while reduction of the difluoromethyl group may yield a monofluoromethyl or methyl group.

Scientific Research Applications

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: Studies can investigate the compound’s pharmacokinetics, pharmacodynamics, and potential therapeutic effects in various disease models.

    Materials Science: The compound’s unique structural features may make it suitable for use in the development of advanced materials, such as organic semiconductors or molecular sensors.

    Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions in living systems.

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}pyrimidine will depend on its specific target and application. Potential mechanisms may include:

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: The compound may interact with specific receptors, altering their signaling pathways and cellular responses.

    Molecular Interactions: The compound may engage in non-covalent interactions with biomolecules, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity, biological activity, and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C24H30F2N6O2

Molecular Weight

472.5 g/mol

IUPAC Name

4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-2-[4-[(1-ethyl-3-methylpyrazol-4-yl)methyl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C24H30F2N6O2/c1-5-32-15-18(16(2)29-32)14-30-8-10-31(11-9-30)24-27-19(13-20(28-24)23(25)26)17-6-7-21(33-3)22(12-17)34-4/h6-7,12-13,15,23H,5,8-11,14H2,1-4H3

InChI Key

LYTGAKWYKDUIFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CN2CCN(CC2)C3=NC(=CC(=N3)C(F)F)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.